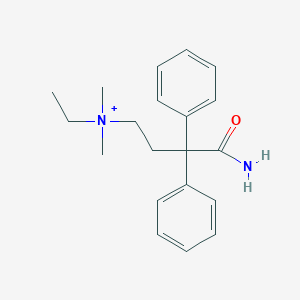

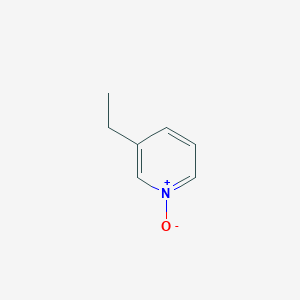

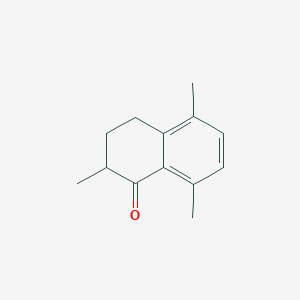

![molecular formula C9H9N3OS B078216 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 14132-86-6](/img/structure/B78216.png)

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives often involves multi-step chemical reactions. For instance, Singh and Kandel (2013) describe the synthesis of a basic nucleus of a similar compound, 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, via cyclisation of potassium dithiocarbazinate with hydrazine hydrate (Singh & Kandel, 2013). Another study by Arfan et al. (2018) discusses the transformation of 4-methoxybenzoic acid through various chemical processes to yield S-alkylated derivatives of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (Arfan et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Düğdü et al. (2013) conducted a comprehensive analysis combining X-ray crystallography and theoretical methods to infer the molecular geometry of a similar triazole compound (Düğdü et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, such as alkylation, cyclization, and condensation, to form new derivatives with different properties. For example, Wurfer and Badea (2021) described the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce new compounds (Wurfer & Badea, 2021).

Physical Properties Analysis

The physical properties of these compounds, including melting points, are typically determined using chromatographic methods like TLC and spectroscopic methods like IR and NMR, as detailed by Singh and Kandel (2013) (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol derivatives are diverse, including their reactivity in various chemical reactions and potential biological activities. For instance, Arfan et al. (2018) explored the cholinesterase inhibitory potential of S-alkylated derivatives, highlighting their potential in biological applications (Arfan et al., 2018).

Applications De Recherche Scientifique

Cholinesterase Inhibitors :

- A study synthesized and evaluated a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. These compounds showed promising inhibitory potential against AChE and BChE enzymes and possessed anti-proliferative activities. In silico analysis also supported the bioactivity statistics (Arfan et al., 2018).

Alkylation and Structural Analysis :

- Research focused on the alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol to produce various derivatives. These compounds were then structurally characterized by spectral techniques, such as IR, NMR, and mass spectrometry (Wurfer & Badea, 2021).

Regioselective Synthesis and Functionality :

- A study demonstrated the regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles based on the compound. The lateral metalation/functionalization of this ring system was enhanced by the presence of an electron-donating methoxy group. Various electrophiles and carbon-based halides were competent for this transformation, showing the compound's versatility in synthetic organic chemistry (Mansueto et al., 2014).

Corrosion Inhibition :

- Several studies have investigated triazole derivatives, including 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, as corrosion inhibitors for various metals in acidic conditions. These compounds were found to be effective in inhibiting corrosion, following Langmuir adsorption isotherm and displaying mixed-type inhibition behavior (Yadav et al., 2013).

Antimicrobial and Antifungal Properties :

- Triazole derivatives have shown significant antimicrobial and antifungal properties. Modifications and substitutions on the 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol scaffold have resulted in compounds with potent activity against various bacterial and fungal strains (Moorthy et al., 2017).

Electrochemical Behavior :

- The electrochemical behavior of some thiotriazoles, including derivatives of 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, was studied in aqueous-alcoholic media. The compounds exhibit diffusion-controlled irreversible oxidation peaks, providing insights into their electrochemical properties and potential applications (Fotouhi et al., 2002).

Orientations Futures

Mercapto-substituted 1,2,4-triazoles, such as “4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol”, are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs . Therefore, more research is needed to explore their potential therapeutic applications.

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORBDCJKXDLPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368645 | |

| Record name | 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

14132-86-6 | |

| Record name | 4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![1h-Benzo[b]fluorene](/img/structure/B78144.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)